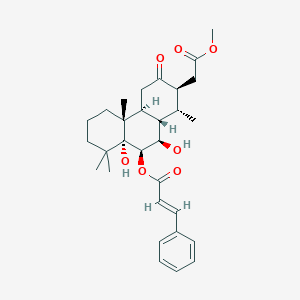
Pulcherralpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pulcherralpin is a natural compound found in various plant species, including Pulicaria undulata, which is a member of the Asteraceae family. It has been gaining attention in the scientific community due to its potential therapeutic properties. This compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Cassae-type Diterpenes from Seeds of Caesalpinia Minax
Research has identified Pulcherralpin among fifteen cassaen-type diterpenes isolated from the seeds of C. minax. These compounds were isolated using various chromatographic techniques and identified based on spectroscopic data (Sun et al., 2015).
Antiparasitic Plant Metabolite Pulchrol
Studies have shown Pulchrol, a natural benzochromene isolated from Bourreria pulchra, possesses potent antiparasitic activity towards Leishmania and Trypanozoma species. Pulchrol and its analogues, including Pulcherral, were synthesized and assayed for their antiparasitic activity and selectivity index (Terrazas et al., 2020).
Pulcherrimin Production by Bacillus Licheniformis DW2
Pulcherrimin, identified as a biocontrol agent produced by microorganisms, has applications in agriculture, medicine, and food. Bacillus licheniformis DW2 was studied for its ability to produce pulcherrimin, with a focus on optimizing the medium for production. This research contributes to the high-level production of pulcherrimin (Li et al., 2017).
Biosynthesis of Pulcherriminic Acid in Bacillus
Pulcherriminic acid, found in Bacillus and yeast, chelates Fe3+ to produce pulcherrimin, thereby inhibiting the growth of other microorganisms by competing for environmental iron ions. Understanding the biosynthetic pathway and gene regulation in Bacillus for pulcherriminic acid synthesis could enhance its industrial production and application in various industries (Yuan et al., 2020).
properties
CAS RN |
105389-29-5 |
|---|---|
Molecular Formula |
C30H40O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1 |
InChI Key |
QDVSQQYDMLUPGR-OFYFIDOVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC |
SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Canonical SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
synonyms |
pulcherralpin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



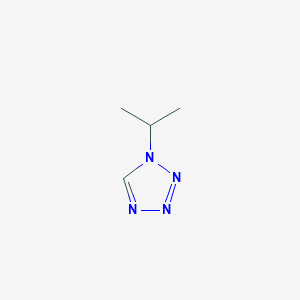





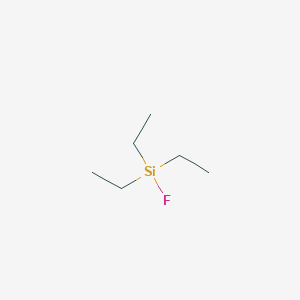
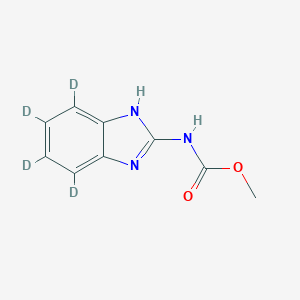

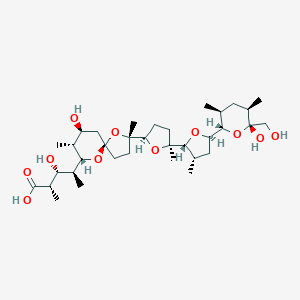
![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)